Comparison of GLP-1R Agonist Potency in Imidazo[1,2-a]pyridine Derivative Series
In a series of novel imidazo[1,2-a]pyridine-hydrazone derivatives synthesized and evaluated for GLP-1R agonist activity, the specific derivative 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenyl methanesulfonate (compound 8e) demonstrated the highest potency. This compound, which contains the 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine core, achieved an EC50 of 7.89 μM, establishing it as the most potent agonist within the studied series and providing a valuable starting point for oral GLP-1R agonist development [1].
| Evidence Dimension | GLP-1R Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 7.89 μM (as compound 8e derivative) |
| Comparator Or Baseline | Other derivatives in the imidazo[1,2-a]pyridine-hydrazone series |
| Quantified Difference | Compound 8e was the most potent among all synthesized derivatives in the study. |
| Conditions | In vitro GLP-1R agonist assay in a functional cell-based system (exact cell line not specified in the available snippet). |
Why This Matters
This data identifies the 8-chloro-6-(trifluoromethyl) substitution pattern as a key structural feature for achieving superior GLP-1R agonist activity, making this scaffold a high-priority starting point for programs targeting this validated metabolic target.
- [1] Zhang, Y. J., et al. (2013). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridine derivatives as GLP-1R agonists. Archives of Pharmacal Research, 37(5), 582-591. https://doi.org/10.1007/s12272-013-0253-9 (Information accessed via scite.ai author profile). View Source
